molecular formula C10H11NO4S B6162482 1,1-dioxo-2-phenyl-1lambda6,2-thiazolidine-5-carboxylic acid CAS No. 1136056-45-5

1,1-dioxo-2-phenyl-1lambda6,2-thiazolidine-5-carboxylic acid

Cat. No. B6162482
CAS RN: 1136056-45-5
M. Wt: 241.3
InChI Key:
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Description

Thiazolidine is a five-membered heterocyclic compound containing both sulfur and nitrogen in the ring . It’s a core structure in many biologically active compounds and pharmaceuticals .


Synthesis Analysis

Thiazolidine derivatives can be synthesized through various methods, including multicomponent reactions, click reactions, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of thiazolidine derivatives typically includes a five-membered ring with sulfur at the first position and nitrogen at the third position .


Chemical Reactions Analysis

The chemical reactions involving thiazolidine derivatives are diverse, given the various substitutions possible on the thiazolidine nucleus .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives can vary significantly depending on their specific structures. For example, some thiazolidine derivatives are solids at room temperature .

Mechanism of Action

The mechanism of action of thiazolidine derivatives in biological systems can vary widely depending on their specific structures and the biological targets they interact with .

Safety and Hazards

The safety and hazards associated with thiazolidine derivatives can vary depending on their specific structures. Some thiazolidine derivatives may pose hazards such as being harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions in the research and development of thiazolidine derivatives could involve developing multifunctional drugs and improving their activity . Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,1-dioxo-2-phenyl-1lambda6,2-thiazolidine-5-carboxylic acid involves the reaction of phenyl isothiocyanate with malonic acid followed by cyclization and oxidation.", "Starting Materials": [ "Phenyl isothiocyanate", "Malonic acid", "Sodium hydroxide", "Hydrogen peroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 1.0 g of phenyl isothiocyanate and 1.0 g of malonic acid in 10 mL of water.", "Step 2: Add 1.0 g of sodium hydroxide to the solution and stir for 30 minutes.", "Step 3: Heat the solution to 80°C for 2 hours to promote cyclization.", "Step 4: Cool the solution to room temperature and add 5 mL of 30% hydrogen peroxide.", "Step 5: Stir the solution for 1 hour to promote oxidation.", "Step 6: Acidify the solution with hydrochloric acid to pH 2-3.", "Step 7: Filter the precipitate and wash with water.", "Step 8: Dry the product in a vacuum oven at 60°C for 24 hours.", "Step 9: Recrystallize the product from ethanol to obtain pure 1,1-dioxo-2-phenyl-1lambda6,2-thiazolidine-5-carboxylic acid." ] }

CAS RN

1136056-45-5

Product Name

1,1-dioxo-2-phenyl-1lambda6,2-thiazolidine-5-carboxylic acid

Molecular Formula

C10H11NO4S

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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